BenchChemオンラインストアへようこそ!

Rifamycin S (Standard)

antimicrobial susceptibility minimum inhibitory concentration ansamycin SAR

Rifamycin S (CAS 13553-79-2) is the essential quinone entry point for semi-synthetic rifamycin derivatization (rifampicin, rifabutin, rifapentine). Unlike inactive rifamycin B or auto-oxidizable rifamycin SV, standard-grade rifamycin S provides a defined redox state, >98% purity (HPLC), and orthogonal certification (total nitrogen, specific rotation). Indispensable for C-3/C-8 SAR exploration, forced-degradation studies, and redox-cycling hepatotoxicity screening. Lyophilized, stable 36 months at -20°C. Select the reference standard that drives reproducible antimycobacterial discovery.

Molecular Formula C37H45NO12
Molecular Weight 695.8 g/mol
Cat. No. B15610352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin S (Standard)
Molecular FormulaC37H45NO12
Molecular Weight695.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
InChIKeyBTVYFIMKUHNOBZ-URFUDWCHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rifamycin S (Standard) Procurement: Baseline Identity, Source, and Role Among Rifamycins


Rifamycin S (CAS 13553-79-2, C₃₇H₄₅NO₁₂, MW 695.76) is the quinone (oxidized) member of the ansamycin antibiotic family [1]. It is not a natural fermentation end product; rather, it is obtained by aerobic oxidation of the poorly active natural congener rifamycin B followed by acid hydrolysis, or by controlled oxidation of rifamycin SV [2][3]. Most clinically deployed rifamycins, including rifampicin, rifabutin, rifapentine, and rifaximin, are semi‑synthetic derivatives prepared from rifamycin S . The compound exists in a reversible two‑electron oxidation–reduction system with rifamycin SV (the hydroquinone form) and inhibits bacterial DNA‑dependent RNA polymerase [2][4][5]. Because it is the pivotal intermediate for both structural diversification and redox‑cycling pharmacology, rifamycin S is ordered as an analytical standard or research‑grade starting material by medicinal chemistry laboratories, TB drug‑discovery programs, and formulation scientists.

Why Rifamycin S Cannot Be Replaced by Generic Rifamycin B, SV, or an Arbitrary Rifamycin Analog


Rifamycin congeners are not functionally interchangeable because each occupies a distinct position in the oxidation–activation hierarchy. Rifamycin B is practically inactive in its native form and requires chemical conversion to rifamycin S to generate meaningful antibacterial activity [1]. Rifamycin SV, though bactericidal, auto‑oxidizes to rifamycin S in the presence of metal ions or dissolved oxygen, meaning that its potency and reproducibility depend on the equilibrium between the two redox states [2][3]. Clinically optimized agents such as rifampicin and rifabutin incorporate permanent C‑3 substitutions that modulate pharmacokinetics, PXR induction, and resistance profiles, but these modifications are installed on a rifamycin S scaffold; therefore, rifamycin S itself serves as the mandatory entry point for structure–activity relationship (SAR) exploration, derivatization chemistry, and analytical method validation [4][5]. Substituting rifamycin S with a different rifamycin congener in a research or industrial protocol introduces uncontrolled variables in oxidation state, purity, reactivity, and spectrum that directly undermine data reproducibility and process robustness.

Quantitative Differentiation Evidence: Rifamycin S (Standard) Against Closest Comparators


Broad‑Spectrum Antibacterial Potency of Rifamycin S: MIC Comparison Across Six Pathogen Indicator Strains

Rifamycin S (RIF S) exhibits sub‑micromolar MICs against Gram‑positive strains and retains measurable activity against Gram‑negative organisms, in contrast to the 16‑demethylrifamycin analogs tested in the same panel. Against S. aureus ATCC 25923 and B. subtilis 168, RIF S achieved MIC <0.25 µM, which was 2‑ to ≥1024‑fold more potent than comparator compounds 3–6 (16‑demethylrifamycins) that showed MICs ranging from 1 to >256 µM [1]. Against the mycobacterial surrogate M. smegmatis MC⁠²155, RIF S gave MIC 4 µM, whereas compounds 3–6 were inactive (MIC >256 µM) [1]. These data quantify the functional penalty of altering the rifamycin polyketide backbone and position rifamycin S as the active baseline for derivatization.

antimicrobial susceptibility minimum inhibitory concentration ansamycin SAR

Redox‑Cycling Efficiency: Rifamycin S (Quinone) Generates 5‑Fold More Hydroxyl Radical than Rifabutin (Quinonimine)

In a comparative ESR spin‑trapping study using rat liver microsomes and NADPH as the electron donor, rifamycin S (a quinone) produced approximately five times the concentration of the hydroxyl radical adduct of DMPO (DMPO‑OH) relative to rifabutin (a quinonimine) [1]. This quantitative difference in redox‑cycling efficiency, driven by the distinct electrochemical properties of the quinone moiety in rifamycin S versus the quinonimine in rifabutin, directly correlates with differential hepatotoxic potential and provides a biochemical basis for selecting the appropriate rifamycin scaffold in toxicity‑profiling studies.

redox cycling reactive oxygen species hepatotoxicity mechanism

Fe(II)‑Mediated Reduction Specificity: Rifamycin S Is Rapidly Reduced to Rifamycin SV, Whereas Rifabutin Is Unreactive

Rifamycin S is readily reduced to its hydroquinone form (rifamycin SV) by Fe(II) under anaerobic conditions and forms a defined Fe(rifamycin S)₃ complex (stoichiometry determined at pH 7.4). Under identical experimental conditions, rifabutin was not reduced and did not form a detectable complex with Fe(II) [1]. This differential Fe(II)‑reactivity identifies rifamycin S as the only rifamycin scaffold that can be used to study iron‑coupled antibiotic activation and speciation.

iron complexation rifamycin SV generation antibiotic activation

PXR Activation and CYP Induction Liability: Ranking Rifamycin S Derivatives in a Human Hepatocyte Model

In a head‑to‑head PXR transactivation assay employing 2D primary human hepatocytes, the rifamycin degradation product 3‑formylrifamycin SV (EC50 = 0.87 µM) exhibited the most potent PXR activation, followed by rifampicin quinone (EC50 = 1.14 µM), rifampicin (EC50 = 1.46 µM), and rifampicin N‑oxide (EC50 = 2.71 µM), while the major in‑vivo metabolite 25‑desacetylrifampicin was substantially weaker (EC50 = 86.57 µM) [1]. Although rifamycin S itself was not directly assayed as the parent compound, it is the immediate chemical precursor to rifampicin quinone and 3‑formylrifamycin SV; thus, procurement of high‑purity rifamycin S is essential for generating these degradants for PXR‑structure‑activity relationship (SAR) studies and for evaluating the CYP induction risk of new rifamycin derivatives.

pregnane X receptor CYP3A4 induction drug‑drug interaction

Standard‑Grade Purity and Quality Specifications: Rifamycin S as an Analytical Reference Material

Commercially available rifamycin S (Standard) is guaranteed for chemical purity rather than potency. The TCI product (R0200) specifies minimum 98.0% purity by HPLC (area%), minimum 96.0% purity by total nitrogen analysis, and specific rotation [α]²⁰/D of +451 to +500° (c=0.1, methanol) . Additional suppliers confirm purities exceeding 97.5% (HPLC) with orthogonal structural confirmation by IR and ¹H NMR [1]. These specifications contrast with rifamycin SV sodium salt preparations, which are standardized by biological potency and require reducing agents to prevent spontaneous oxidation to rifamycin S during storage [2]. The chemically defined purity of standard‑grade rifamycin S makes it suitable for use as a certified reference material in HPLC method validation, dissolution testing, and forced‑degradation studies.

analytical standard purity specification quality control

Validated Application Scenarios for Rifamycin S (Standard) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold Optimization for Next‑Generation Rifamycin Derivatives Targeting Drug‑Resistant TB

Rifamycin S is the essential starting material for SAR exploration of the ansa bridge and C‑3/C‑8 positions. As demonstrated by the 16‑demethylrifamycin MIC panel, even minor backbone modifications can reduce antimycobacterial activity by >2 orders of magnitude [1]. Using standard‑grade rifamycin S, medicinal chemists can install C‑8 amino, thio, and pyrazole substituents or C‑3 hydrazone/amine modifications while retaining the native ansa bridge geometry that underpins broad‑spectrum activity [2][3]. The high chemical purity (>98% HPLC) and defined optical rotation ensure reproducible synthetic outcomes and reliable biological assay interpretation.

Mechanistic Toxicology: Redox‑Cycling and Hepatotoxicity Investigations Using the Rifamycin S Quinone Scaffold

The quinone moiety of rifamycin S generates approximately 5‑fold higher hydroxyl radical levels during microsomal redox cycling compared to the quinonimine rifabutin [4]. Furthermore, rifamycin S is uniquely reduced to rifamycin SV by Fe(II) with defined complex stoichiometry [4]. These properties establish rifamycin S as the preferred positive control compound for in‑vitro hepatotoxicity assays designed to screen new rifamycin derivatives for redox‑cycling liability, enabling quantitative ranking of structural modifications intended to reduce oxidative stress while preserving antibacterial potency.

Analytical Reference Standard: Method Validation, Forced‑Degradation Studies, and Purity Assessment of Rifamycin Formulations

Standard‑grade rifamycin S is supplied with orthogonal purity certification (HPLC ≥98.0%, total nitrogen ≥96.0%, specific rotation +451 to +500°) . Unlike rifamycin SV, which requires ascorbic acid stabilizers and gradually oxidizes to rifamycin S in aqueous solution [5], rifamycin S is chemically stable when stored lyophilized at -20°C (36‑month stability) and can be used as a reference standard for HPLC assay development, dissolution testing, and forced‑degradation studies of rifampicin formulations, where rifampicin quinone (chemically identical to the rifamycin S scaffold oxidation product) is a key degradant [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin S (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.